molecular formula C16H18Fe B1433158 Cyclohexenylferrocene CAS No. 33183-07-2

Cyclohexenylferrocene

Cat. No. B1433158
CAS RN: 33183-07-2
M. Wt: 266.16 g/mol
InChI Key: BHMUBOQPHPRLHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .


Molecular Structure Analysis

The structure of Cyclohexenylferrocene is characterized by an iron atom sandwiched between two cyclopentadienyl rings . This structure gives it unique electronic and structural properties.


Chemical Reactions Analysis

Ferrocene and its derivatives have been widely studied for their chemical reactivity . They have been used in various electrochemical applications due to their redox-active nature .


Physical And Chemical Properties Analysis

Cyclohexenylferrocene is a solid at 20 degrees Celsius . It has a melting point range of 64.0 to 67.0 degrees Celsius . It is soluble in benzene . The compound is characterized by its high stability and unique redox properties .

Scientific Research Applications

1. Crystal Structure and Charge-Transfer Salts

Cyclohexenylferrocene derivatives have been explored for their unique crystallographic properties. Research by Mochida, Kobayashi, & Akasaka (2013) found that cyclohexenyl substituents in biferrocenes displayed disorder in crystal structures. A charge-transfer salt of 1′-cyclohexenylbiferrocene exhibited a valence-trapped state, interesting for electrostatic interaction studies.

2. Alkylation Reactions and Liquid Burning Rate Modifiers

Cyclohexenylferrocene is a key component in Friedel–Crafts alkylation reactions. Grevels, Kuran, Özkar, & Zora (1999) synthesized cycloalkylated ferrocene derivatives, potentially useful as liquid burning rate modifiers for composite rocket propellants Grevels et al. (1999).

3. Synthesis of Multiwall Carbon Nanotubes

Cyclohexenylferrocene can assist in the synthesis of multiwall carbon nanotubes (MWCNTs). Research by Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak (2011) demonstrated that cyclohexanol, a related compound, significantly reduced the formation of amorphous carbon in MWCNTs, indicating potential applications in nanotechnology.

4. Electrochemical Surface Attachment Studies

Cyclohexenylferrocene derivatives are useful in electrochemical surface studies. Booth, Kannappan, Hosseini, & Partridge (2015) utilized aminoferrocene as an indicator for studying carbodiimide coupling reactions on carboxylic acid-functionalized monolayers Booth et al. (2015).

5. Cyclopentadienyl-Carboxamide and Amino Ester-Substituted Metallocene Complexes

Cyclohexenylferrocene has been used in the synthesis of cyclopentadienyl-carboxamide and amino ester-substituted metallocene complexes. Oberhoff et al. (1996) explored this application, which has implications in organometallic chemistry Oberhoff et al. (1996).

Safety And Hazards

Cyclohexenylferrocene is used for laboratory research purposes . It is not intended for drug or household use . In case of inhalation, skin contact, eye contact, or ingestion, medical attention is advised .

Future Directions

While specific future directions for Cyclohexenylferrocene were not found in the search results, ferrocene-based compounds, in general, have been highlighted for their potential in various fields such as material science, asymmetric catalysis, biochemistry, electrochemistry, and nonlinear optics . This suggests that Cyclohexenylferrocene could also have potential future applications in these areas.

properties

InChI

InChI=1S/C11H13.C5H5.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h4-6,8-9H,1-3,7H2;1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMUBOQPHPRLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclohexen-1-yl)ferrocene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
Cyclohexenylferrocene
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Reactant of Route 5
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Reactant of Route 6
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